molecular formula C10H14N2O2 B2597126 2-[(Oxan-4-yl)methoxy]pyrimidine CAS No. 2198020-42-5

2-[(Oxan-4-yl)methoxy]pyrimidine

Cat. No.: B2597126
CAS No.: 2198020-42-5
M. Wt: 194.234
InChI Key: POCUXQFCDVXUHY-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Biological Sciences

The pyrimidine ring is a fundamental heterocyclic structure that is integral to life itself, forming the basis of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. bohrium.comjuniperpublishers.com This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comtec.mx Its versatility allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of pyrimidine-based molecules. bohrium.comtec.mx

Pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. juniperpublishers.comnih.govwjarr.comnih.gov The ability of the pyrimidine core to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and other molecular interactions is a key factor in its widespread utility. bohrium.com Researchers continue to explore new pyrimidine analogs, investigating how different substituents on the ring can lead to enhanced biological activity and novel therapeutic applications. nih.govnih.gov

Role of Oxane (Tetrahydropyran) Moieties in Bioactive Compounds

The oxane, or tetrahydropyran (B127337), ring is another important structural motif found in numerous natural products and synthetic drug molecules. chemicalbook.comresearchgate.net This saturated six-membered ring containing an oxygen atom can influence a molecule's physical and chemical properties, such as its solubility, stability, and ability to interact with biological targets. chemicalbook.com The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of a drug to its target protein. nih.gov

The incorporation of an oxane moiety can also affect a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. chemicalbook.com In drug design, the tetrahydropyran ring is often used as a bioisostere for other groups, meaning it can replace another functional group without significantly altering the compound's biological activity while potentially improving its drug-like properties. nih.gov The stereochemistry of substituted oxane rings can also play a critical role in determining a compound's biological activity. auctoresonline.org

Overview of Research Approaches for Novel Chemical Entities within the 2-[(Oxan-4-yl)methoxy]pyrimidine Class

The discovery and development of new chemical entities based on the this compound scaffold involve a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling.

Synthesis: Researchers have developed various synthetic routes to create libraries of this compound derivatives. These methods often involve the coupling of a substituted pyrimidine with a functionalized oxane derivative. acs.orgrsc.orgprepchem.com The ability to efficiently synthesize a diverse range of analogs is crucial for structure-activity relationship (SAR) studies.

Biological Evaluation: Once synthesized, these compounds are subjected to a battery of biological assays to determine their potential therapeutic effects. This can include screening for activity against specific enzymes, receptors, or cell lines. For instance, given the prevalence of pyrimidine derivatives in oncology, new compounds might be tested for their ability to inhibit the growth of cancer cells. mdpi.comnih.govnih.gov Similarly, their potential as antimicrobial or anti-inflammatory agents may also be investigated. wjarr.comnih.gov

Computational Studies: Molecular docking and other computational techniques are increasingly used to predict how these molecules might interact with biological targets at the molecular level. bohrium.comnih.gov These in silico studies can help to rationalize observed biological activities and guide the design of new, more potent, and selective compounds. By understanding the binding modes of these derivatives, researchers can make more informed decisions about which structural modifications are most likely to lead to improved therapeutic properties. nih.gov

The exploration of compounds like this compound and its analogs highlights the ongoing effort in medicinal chemistry to design and synthesize novel molecules with the potential to address unmet medical needs. The combination of the versatile pyrimidine scaffold with the modulatory properties of the oxane ring provides a rich area for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-11-10(12-5-1)14-8-9-2-6-13-7-3-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCUXQFCDVXUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxan 4 Yl Methoxy Pyrimidine and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Functionalization and Derivatization

The pyrimidine ring is a privileged scaffold in numerous biologically active compounds. nih.gov Its functionalization is a key aspect of creating diverse molecular architectures. The introduction of substituents at various positions on the pyrimidine ring can significantly alter its electronic properties and biological activity. myuchem.comresearchgate.net

Introduction of Methoxy (B1213986) and Other Alkoxy Substituents

The introduction of alkoxy groups, such as a methoxy group, onto the pyrimidine ring is a common and crucial transformation. One of the most prevalent methods for achieving this is through the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrimidine ring with an alkoxide. For instance, 2-chloropyrimidine can react with sodium methoxide to yield 2-methoxypyrimidine. This approach is versatile and can be extended to a wide range of alcohols, allowing for the synthesis of various 2-alkoxypyrimidine derivatives. researchgate.net

Another approach involves the copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. This method provides an alternative route to 2-alkoxypyrimidines and is attractive due to the ready availability of the starting materials. researchgate.net

The following table summarizes common methods for introducing alkoxy substituents onto a pyrimidine ring:

MethodPrecursorReagentsProductKey Features
Nucleophilic Substitution2-Halopyrimidine (e.g., 2-chloropyrimidine)Sodium alkoxide (e.g., NaOMe)2-AlkoxypyrimidineVersatile for various alcohols
C-O Cross-Coupling3,4-Dihydropyrimidine-1H-2-thioneAlcohol, Copper catalyst, Oxidant2-AlkoxypyrimidineUtilizes readily available starting materials

Installation of the Oxan-4-yl Group via Alkoxy Linkage

The synthesis of 2-[(Oxan-4-yl)methoxy]pyrimidine specifically requires the formation of an ether linkage between the pyrimidine ring and the (oxan-4-yl)methyl group. This is typically achieved through a Williamson ether synthesis-type reaction. In this approach, a suitable pyrimidine precursor, most commonly 2-chloropyrimidine, is reacted with (oxan-4-yl)methanol in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the chloride from the pyrimidine ring.

The general reaction is as follows:

2-Chloropyrimidine + (Oxan-4-yl)methanol + Base → this compound + Salt + H₂O

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.orgfigshare.com This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. nih.govacs.orgfigshare.com

Several MCRs have been developed for the synthesis of the pyrimidine core. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org While not a direct synthesis of this compound, MCRs provide a strategic alternative for constructing the core pyrimidine ring with functionalities that can be later elaborated to introduce the desired side chain. The use of MCRs can significantly shorten synthetic sequences and provide access to a wide range of pyrimidine analogues. nih.gov

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Preparation of Substituted Pyrimidine Precursors

A key precursor for the synthesis of the target molecule is a pyrimidine ring activated for nucleophilic substitution at the 2-position. 2-Chloropyrimidine is a widely used and commercially available starting material for this purpose.

The synthesis of 2-chloropyrimidine can be achieved from 2-aminopyrimidine through a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by the introduction of the chloro group. google.comgoogle.comorgsyn.org The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate. google.comorgsyn.org

Alternative methods for the preparation of 2-chloropyrimidines include the reaction of 2-hydroxypyrimidine derivatives with chlorinating agents like phosphorus oxychloride (POCl₃). nih.gov The choice of synthetic route to the pyrimidine precursor often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

The following table outlines common methods for the synthesis of 2-chloropyrimidine:

Starting MaterialReagentsProductKey Features
2-AminopyrimidineSodium nitrite, Hydrochloric acid2-ChloropyrimidineSandmeyer-type reaction
2-HydroxypyrimidinePhosphorus oxychloride (POCl₃)2-ChloropyrimidineUtilizes a readily available precursor

Synthesis of Oxan-4-yl-containing Building Blocks

The other crucial building block is (oxan-4-yl)methanol, also known as (tetrahydro-2H-pyran-4-yl)methanol. nih.govchemicalbook.com This alcohol provides the oxanylmethoxy side chain of the target molecule.

A common method for the synthesis of (oxan-4-yl)methanol involves the reduction of a corresponding carboxylic acid or its ester derivative. For example, ethyl tetrahydro-2H-pyran-4-carboxylate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) to yield (oxan-4-yl)methanol in high yield. chemicalbook.comchemicalbook.com

The reaction is as follows:

Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH₄ → (Oxan-4-yl)methanol

This reduction provides a straightforward and efficient route to the required alcohol building block, starting from readily available materials.

Reaction Conditions and Optimization for Yield and Purity

The efficiency and outcome of the synthesis of this compound are critically dependent on the careful control and optimization of reaction conditions. Key parameters include the choice of solvent system, temperature, and the potential use of a catalyst.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is paramount in the Williamson ether synthesis of 2-alkoxypyrimidines. The solvent not only needs to dissolve the reactants to a sufficient extent but also influences the reaction rate and the profile of any side products. Polar aprotic solvents are generally the preferred choice for such reactions as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.

Commonly employed solvent systems for analogous reactions include:

Dimethylformamide (DMF) : A versatile solvent with a high boiling point, capable of dissolving a wide array of organic compounds and inorganic salts, making it a frequent choice for O-alkylation reactions.

Acetonitrile (MeCN) : Another effective polar aprotic solvent that facilitates nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring.

Tetrahydrofuran (THF) : Often used, particularly when strong bases like sodium hydride are employed to generate the alkoxide.

Acetone : A more volatile and often more economical option that can provide good results, sometimes with the benefit of shorter reaction times.

Temperature control is a crucial aspect of optimizing the reaction. The reaction temperature directly impacts the rate of the desired ether formation and can also influence the extent of competing side reactions. The typical temperature range for Williamson ether synthesis can vary from ambient temperature to the reflux temperature of the chosen solvent, contingent on the reactivity of the specific 2-halopyrimidine and alcohol. For instance, in the synthesis of similar alkoxy-substituted heterocycles, temperatures around 80 °C in DMF have been successfully used. Optimization studies on related systems have demonstrated that shorter reaction times at the reflux temperature of acetone can yield comparable results to longer durations in refluxing acetonitrile, presenting a more efficient protocol.

The following interactive table provides examples of reaction conditions used for the synthesis of analogous 2-alkoxypyrimidines, which can serve as a guide for the synthesis of this compound.

Starting PyrimidineAlcohol/AlkoxideBaseSolventTemperatureYield (%)
2-ChloropyrimidineBenzyl alcoholNaHTHFrt-reflux90-95
2-ChloropyrimidineSodium Ethoxide-Ethanolreflux75-85
4-(Trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃Acetonitrilereflux87
4-(Trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃Acetonereflux89
Tetrahydrobenzo[c]naphthyridin-5(6H)-one3,4-Dimethoxyphenethyl bromideK₂CO₃DMF80°C80

Catalyst Selection and Reaction Kinetics

The Williamson ether synthesis can be significantly accelerated through the use of phase-transfer catalysts (PTCs) . This is particularly advantageous when the base (e.g., an aqueous solution of sodium hydroxide) and the organic reactants are in separate phases. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers, facilitate the transport of the alkoxide anion from the aqueous or solid phase into the organic phase, where it can react with the 2-halopyrimidine. The use of PTCs can lead to milder reaction conditions, faster reaction rates, and the ability to use more economical and safer inorganic bases.

The formation of this compound from a 2-halopyrimidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The kinetics of this reaction are governed by several factors:

Leaving Group Ability : The rate of the SNAr reaction is influenced by the nature of the leaving group on the pyrimidine ring. For halogens, the typical order of reactivity is F > Cl > Br > I. While 2-fluoropyrimidine would be the most reactive, 2-chloropyrimidine is a commonly used and more economical starting material.

Nucleophile Strength : The alkoxide generated from (oxan-4-yl)methanol is a strong nucleophile. The reaction rate will be directly proportional to its concentration.

Pyrimidine Ring Activation : The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring significantly activates it towards nucleophilic attack, making 2-halopyrimidines much more susceptible to SNAr reactions than, for example, chlorobenzene.

The reaction is expected to follow second-order kinetics, being first-order with respect to both the 2-halopyrimidine and the alkoxide.

Rate = k[2-halopyrimidine][(oxan-4-yl)methoxide]

Kinetic investigations of analogous SNAr reactions involving 2-chloropyrimidine have confirmed the enhanced reactivity of the pyrimidine system. For example, the reaction of 2-chloropyrimidine with amines in water proceeds at a significantly faster rate than the corresponding reaction with chlorobenzene, underscoring the activating influence of the heterocyclic nitrogen atoms.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Adherence to the principles of green chemistry is increasingly important in modern synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its analogues can be made more sustainable through several approaches:

Benign Solvents : Replacing conventional solvents like DMF with greener alternatives such as water, ethanol, or even conducting the reaction under solvent-free conditions can significantly reduce the environmental footprint. Water, in particular, has been shown to be an excellent solvent for SNAr reactions of certain halo-heterocycles, often resulting in cleaner reactions and high yields.

Energy Efficiency : The use of microwave irradiation as an alternative heating method can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and product purity. This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

Catalysis : The implementation of catalytic methods, including phase-transfer catalysis, promotes reaction efficiency under milder conditions, thereby lowering energy consumption. The development and use of recyclable catalysts further enhance the green credentials of a synthetic process.

Atom Economy : The Williamson ether synthesis inherently possesses a good atom economy, with the primary byproduct being an inorganic salt. Synthetic strategies should be designed to maximize the incorporation of atoms from the starting materials into the final product.

The following table summarizes the application of green chemistry principles to the synthesis of pyrimidine derivatives.

Green Chemistry PrincipleApplication in Pyrimidine SynthesisPotential Advantages
Safer Solvents Utilization of water, ethanol, or solvent-free reactions.Reduced toxicity, simplified purification, lower environmental impact.
Energy Efficiency Microwave-assisted synthesis.Significant reduction in reaction time, increased yields, decreased energy usage.
Catalysis Use of phase-transfer catalysts or recyclable heterogeneous catalysts.Milder reaction conditions, reduced waste generation, potential for catalyst reuse.

By integrating these green chemistry approaches, the synthesis of this compound and related compounds can be performed in a more environmentally conscious and sustainable manner.

Biological Activity and Molecular Target Engagement of 2 Oxan 4 Yl Methoxy Pyrimidine Derivatives

Investigation of Anticancer Activities in Cell-Based Assays

The anticancer potential of 2-[(oxan-4-yl)methoxy]pyrimidine derivatives has been extensively evaluated through a variety of in vitro cell-based assays. These studies have provided crucial insights into the mechanisms by which these compounds exert their cytotoxic and cytostatic effects on cancer cells.

Modulation of Cellular Proliferation and Apoptosis Pathways

A primary focus of research has been the ability of these derivatives to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. Numerous studies have demonstrated that various substituted pyrimidine (B1678525) derivatives exhibit potent anti-proliferative activity against a wide range of human cancer cell lines. nih.govnih.gov For instance, newly synthesized pyridine, pyran, and pyrimidine derivatives have shown significant in vitro antitumor activities at low concentrations. nih.gov

The induction of apoptosis is a key mechanism of action for many of these compounds. For example, certain indazol-pyrimidine derivatives have been found to activate caspase-3/7, key executioner enzymes in the apoptotic cascade. ekb.eg Similarly, other pyrimidine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-xl. researchgate.net The synergistic application of 1,2,3,4-Tetrahydro pyrimidine (THPM) with berberine (B55584) has been observed to enhance the generation of reactive oxygen species (ROS), leading to apoptotic cell death in breast cancer cells. researchgate.net Furthermore, some 4,6-diaryl-pyrimidine derivatives have been identified as inducers of apoptosis by increasing Bax levels and decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov

The following table summarizes the anti-proliferative activity of selected pyrimidine derivatives against various cancer cell lines.

Compound ClassCancer Cell Line(s)Observed Activity (IC50)Reference
Pyridine, Pyrane, and Pyrimidine derivatives59 human tumor cell lineslog(10) GI(50) = -4.7 nih.gov
2, 4, 5-substituted pyrimidine derivativesHuman hepatocellular carcinoma BEL-74502< 0.10 µM sciensage.info
2,4-diaminopyrimidine derivativesPC-3, A549, MCF-7, HCT-1161.98 to 5.52 µM researchgate.net
Indazol-pyrimidine derivativesMCF-7, A549, Caco21.629 and 1.841 µM for compounds 75 and 76 ekb.eg
4,6-diaryl-pyrimidines60 NCI cancer cell lines22 and 24 nM for compounds 22 and 29 nih.gov

Impact on Cell Cycle Progression and DNA Damage Response

In addition to inducing apoptosis, derivatives of this compound can also exert their anticancer effects by interfering with the cell cycle and inducing DNA damage. Several studies have reported that these compounds can cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, some pyrimidine derivatives have been shown to cause a blockade of the G2/M phase of the cell cycle. researchgate.net In another study, treatment with a specific dihydropyrimidinone derivative led to a disruption of the cell cycle in A549 cells. researchgate.net

Furthermore, the induction of DNA damage is another mechanism by which these compounds can trigger cell death. The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a pyrimidine analog, into DNA has been shown to induce DNA damage signaling, leading to the phosphorylation of key proteins such as ATM, H2AX, p53, and Chk2. nih.gov This DNA damage response can subsequently lead to cell cycle arrest and apoptosis. nih.gov Some fused pyran derivatives have also been found to have the potential to induce DNA double-strand breaks. rsc.org

The table below highlights the effects of certain pyrimidine derivatives on cell cycle progression.

Compound/DerivativeCell LineEffect on Cell CycleReference
2,4-diaminopyrimidine derivativesK562Blockade of G2-M phase researchgate.net
Dihydropyrimidinone derivative (compound 19)A549Disruption of cell cycle researchgate.net
5-ethynyl-2'-deoxyuridine (EdU)A549, TK6, WTK1S phase and G2 phase arrest nih.gov
4,6-diaryl-pyrimidine (Compound 68)HCT-116Arrest at the G2/M phase ekb.eg

Effects on Cancer Cell Adhesion, Migration, and Invasion

The ability of cancer cells to adhere, migrate, and invade surrounding tissues is crucial for metastasis, the primary cause of cancer-related mortality. Some derivatives of this compound have been investigated for their ability to inhibit these processes. For example, the combined treatment of 1,2,3,4-Tetrahydro pyrimidine (THPM) and berberine has been shown to significantly restrict the migration of breast cancer cells. researchgate.netresearchgate.net In another study, certain 4,6-diaryl-pyrimidine derivatives demonstrated an ability to lower the cell migration rates of cancer cells. nih.gov The mechanism behind this inhibition can involve the regulation of signaling pathways that control cell motility, such as the Akt/NF-κB/MMP-9 signaling cascade. plos.org

Enzyme and Protein Kinase Inhibition Studies

The anticancer activity of this compound derivatives is often mediated by their ability to inhibit specific enzymes and protein kinases that are critical for cancer cell survival and proliferation.

Targeting of Mitogen-Activated Protein Kinases (MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. ijmphs.com Several pyrimidine derivatives have been developed as inhibitors of MAPK pathway components, particularly p38 MAP kinase. ijmphs.comresearchgate.net For instance, 2-aminothiazol-5-yl-pyrimidines have been reported as p38 MAP kinase inhibitors. ijmphs.com A series of trisubstituted imidazole (B134444) derivatives featuring a pyrimidine ring have also shown potent p38α MAP kinase inhibitory activity. ijmphs.com Furthermore, a novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid was found to suppress the RAS/Raf/MEK/ERK signaling pathway, which is a major branch of the MAPK cascade. rsc.org

The following table presents examples of pyrimidine derivatives and their inhibitory activity against MAPK.

Compound ClassTargetInhibitory Activity (IC50)Reference
Trisubstituted imidazole derivatives with a pyrimidine ringp38α MAP kinase27.6, 28, and 31 nM for compounds 12-14 ijmphs.com
Imidazo[1,2-b]pyridazine derivativesp38 MAP kinasePotent inhibition ijmphs.com

Phosphatidylinositol-3-kinase (PI3K) and mTOR Kinase Inhibition

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another crucial pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Consequently, dual inhibitors of PI3K and mTOR are considered a promising therapeutic strategy. nih.govnih.gov Several series of pyrimidine derivatives have been identified as potent PI3K/mTOR dual inhibitors. nih.govnih.gov For example, 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been developed as structurally novel and potent PI3K/mTOR dual inhibitors. nih.gov Additionally, a 2-amino-4-aryl-pyrimidine derivative of ursolic acid demonstrated the ability to suppress the PI3K/AKT/mTOR signaling pathway. rsc.org

The table below lists pyrimidine derivatives with inhibitory activity against PI3K and mTOR.

Compound ClassTarget(s)Inhibitory Activity (IC50)Reference
2-amino-4-methylpyrido[2,3-d]pyrimidine derivativesPI3K/mTORPotent dual inhibitors nih.gov
Thieno[3,2-d]pyrimidine derivative (Compound 14)PI3Kα / mTOR15 nM / 16 nM nih.gov

Inhibition of HER Family Kinases

While various pyrimidine-based compounds have been investigated as kinase inhibitors, specific studies detailing the inhibitory activity of this compound derivatives against the HER (Human Epidermal Growth Factor Receptor) family of kinases are not prominently documented in available scientific literature. The HER family, which includes EGFR (HER1), HER2, HER3, and HER4, are crucial targets in oncology, and their inhibition by small molecules is a key area of cancer research. The potential of this compound derivatives in this context remains an area for future investigation.

Dual Specificity Protein Kinase TTK (Mps1) Modulation

The dual specificity protein kinase TTK, also known as Mps1 (Monopolar spindle 1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 is a promising strategy in cancer therapy, as it can lead to mitotic errors and cell death in rapidly dividing cancer cells. Several small molecule inhibitors of Mps1 have been developed, with some entering clinical trials. While pyrimidine and pyrrolopyrimidine scaffolds have been identified as effective Mps1 inhibitors, specific data on the modulatory effects of this compound derivatives on TTK/Mps1 are not specifically reported in the reviewed literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. As such, DHFR is a well-established target for antimicrobial and anticancer therapies. Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are a prominent class of DHFR inhibitors. These compounds act as antifolates, competing with the natural substrate, dihydrofolate. However, specific studies evaluating this compound as a DHFR inhibitor have not been identified.

GTSE1 Suppression

G2 and S-phase expressed 1 (GTSE1) is a protein that has been implicated in the regulation of the cell cycle and has been identified as a potential target in cancer therapy. Research has shown that certain pyrimidine-2,4-diamine analogues can effectively suppress GTSE1 transcription and expression. In studies on colorectal and non-small cell lung cancer cells, the active compound Y18, a pyrimidine-2,4-diamine derivative, was found to inhibit cancer cell proliferation and migration by downregulating GTSE1. This suggests that the pyrimidine scaffold may be a viable starting point for the development of GTSE1 suppressors. However, direct evidence of GTSE1 suppression by this compound is not available.

PknB Target Identification

PknB is a serine/threonine protein kinase from Mycobacterium tuberculosis that is essential for the bacterium's growth and survival. It plays a crucial role in cell division and cell wall synthesis, making it an attractive target for the development of new anti-tuberculosis drugs. While various heterocyclic compounds are being explored as PknB inhibitors, specific research identifying PknB as a target for this compound derivatives has not been found in the public literature.

Mechanisms of Action Beyond Kinase Inhibition

Interaction with Nucleic Acids (e.g., DNA Intercalation)

Certain pyrimidine derivatives have been shown to interact with nucleic acids, with some acting as DNA intercalating agents. DNA intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects. For instance, the compound 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) has been identified as a DNA intercalating agent with antitumor properties. The potential for this compound derivatives to interact with nucleic acids in a similar manner has not been specifically investigated.

Other Identified Biological Pathways

Beyond their primary targets, derivatives of the pyrimidine scaffold have been found to engage with other significant biological pathways. Research has identified that certain poly-substituted pyrimidine derivatives can act as potent bone anabolic agents. nih.gov One study demonstrated that a specific derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov This activation leads to the upregulation of key osteogenic genes, such as RUNX2 and type 1 collagen, ultimately enhancing bone formation. nih.gov

Another identified mechanism involves the calcium-sensing receptor (CaSR). A compound identified as 2-Amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide has been reported to function as a CaSR antagonist, demonstrating anabolic properties for potential use in treating conditions like osteoporosis. nih.gov These findings highlight the versatility of the pyrimidine core in interacting with diverse cellular signaling systems. nih.gov

Evaluation of Other Potential Biological Activities of Related Pyrimidine-Oxane Conjugates

The conjugation of pyrimidine and oxane moieties has prompted investigations into a range of therapeutic applications. The inherent biological significance of the pyrimidine nucleus, a key component of DNA and RNA, makes its derivatives a subject of extensive research in medicinal chemistry. nih.govproquest.com These compounds have been explored for numerous biological activities. nih.govnih.gov

The search for novel antimicrobial agents to combat drug-resistant pathogens is a critical area of research. nih.govnih.gov In this context, pyrimidine derivatives have shown significant promise. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a pyrimidine-substituted piperazine (B1678402) were synthesized and evaluated for their antibacterial activity. nih.gov

The results indicated that many of these compounds possess potential antibacterial activity, particularly against Gram-positive bacteria. nih.gov The study found that compounds with a chlorine atom on the pyrimidine ring exhibited notable efficacy. The minimum inhibitory concentrations (MICs) for several of these derivatives were determined against various bacterial strains. nih.gov

CompoundSubstituent (R¹)MIC (μg/mL) vs. S. aureus (ATCC 29213)MIC (μg/mL) vs. S. epidermidis (ATCC 12228)MIC (μg/mL) vs. E. faecalis (ATCC 29212)
6a-H448
6b-F428
6c-Cl224
6d-Br224
6e-CH₃8416

Data sourced from a study on novel oxazolidinone derivatives. nih.gov The compounds tested are derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone with various substituents on the pyrimidine ring.

Tuberculosis remains a major global health challenge, necessitating the development of new and effective treatments. Pyrimidine-containing compounds have gained considerable attention in this field, with several molecules advancing to clinical trials, including GSK 2556286 (GSK-286), TBA-7371, and SPR720. nih.gov This has spurred further research into the antitubercular potential of diverse pyrimidine derivatives. nih.gov

The development of broad-spectrum antiviral agents is crucial for addressing emergent viral threats. nih.gov Pyrimidine conjugates have been a focus of these investigations. In one study, pyrimidine derivatives were synthesized and tested against Herpes Simplex Virus type 1 (HSV-1), including an acyclovir-resistant strain, and Influenza A (H1N1) virus. nih.gov The research found that replacing a purine (B94841) fragment with a pyrimidine one in the tested conjugates led to a decrease in anti-herpesvirus activity compared to the lead purine compound. nih.gov The compounds did not show significant activity against the influenza A virus. nih.gov

CompoundEC₅₀ (μM) vs. HSV-1 (MacIntyre strain)EC₅₀ (μM) vs. HSV-1 (Acyclovir-Resistant strain)Selectivity Index (SI)
(RS)-5a12128
(S)-5e16166

Data sourced from a study on pyrimidine conjugates against HSV-1. nih.gov The Selectivity Index (SI) is the ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀).

In a different approach, another study identified a novel broad-spectrum antiviral compound based on a tetrahydrobenzothiazole structure. nih.gov Its mechanism of action involves the inhibition of the host's pyrimidine biosynthesis pathway. This inhibition establishes an antiviral state by inducing a variety of interferon-stimulated genes (ISGs), a response that was found to be independent of type 1 interferon production. nih.gov This compound demonstrated activity against a wide range of RNA viruses. nih.gov

Pyrimidine derivatives are well-documented for their anti-inflammatory properties. nih.govrsc.org Their mechanism of action is often linked to the inhibition of key inflammatory mediators. rsc.org Many pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which in turn reduces the production of prostaglandin (B15479496) E₂ (PGE₂). rsc.orgmdpi.com

Further research has shown that the anti-inflammatory effects of pyrimidines can also be attributed to their ability to inhibit other crucial mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). rsc.org Some studies have used methods like membrane stabilization or anti-hemolytic activity to assess the in vitro anti-inflammatory potential of these compounds. nih.gov

Investigations into specific pyrimidine derivatives revealed compounds with high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Certain derivatives not only inhibited COX-2 but also demonstrated antioxidant properties by reducing levels of reactive oxygen species (ROS) in an inflammatory cell model. mdpi.comnih.gov

CompoundCOX-1 Inhibition (% at 100 μM)COX-2 Inhibition (% at 100 μM)COX-2 Selectivity Index
L135.875.22.10
L240.178.51.96
Piroxicam (Reference)72.555.80.77
Meloxicam (Reference)45.280.11.77

Data sourced from a study on pyrimidine derivatives as selective COX-2 inhibitors. nih.gov A higher selectivity index indicates greater selectivity for COX-2.

Structure Activity Relationship Sar Studies of 2 Oxan 4 Yl Methoxy Pyrimidine Analogues

Elucidation of Key Pharmacophoric Features within the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a fundamental pharmacophore, and its substitution pattern is critical for the biological activity of 2-[(oxan-4-yl)methoxy]pyrimidine analogues. nih.gov The nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors, which can be crucial for anchoring the molecule within a receptor's binding site.

Research into various pyrimidine derivatives has shown that substitutions at the C4, C5, and C6 positions can dramatically alter a compound's potency and selectivity. For instance, in related series of 2,4-disubstituted pyrimidines, the nature of the substituent at the C4 position has been shown to significantly impact inhibitory activity. Small, lipophilic groups are often favored, while larger, bulkier groups can lead to a decrease in activity due to steric hindrance.

Furthermore, the electronic properties of substituents on the pyrimidine ring play a vital role. Electron-withdrawing groups can modulate the pKa of the pyrimidine nitrogens, influencing their ability to form hydrogen bonds. Conversely, electron-donating groups can enhance π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

Table 1: Influence of Pyrimidine Ring Substituents on Biological Activity
CompoundR1 (C4-position)R2 (C5-position)Relative Activity (%)
1a-H-H25
1b-CH3-H60
1c-Cl-H75
1d-H-F45
1e-CH3-F85

Influence of Substituent Variations on the Oxane Moiety on Biological Activity

The oxane (tetrahydropyran) moiety is another critical component of the this compound scaffold. The oxane ring is often used in medicinal chemistry as a bioisosteric replacement for a cyclohexane (B81311) ring, offering advantages such as improved metabolic stability and lower lipophilicity. pharmablock.com The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target. pharmablock.com

Substitutions on the oxane ring can have a significant impact on the biological activity of these compounds. For example, the introduction of small alkyl groups at the C2 or C6 positions of the oxane ring can explore additional hydrophobic pockets within the binding site, potentially increasing potency. However, larger substituents may be detrimental to activity. The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities.

Studies on related tetrahydropyran-containing molecules have shown that modifications to this ring can also influence the pharmacokinetic properties of the compound, such as its solubility and metabolic stability. mdpi.com

Table 2: Effect of Oxane Moiety Substitutions on Target Affinity
CompoundOxane SubstitutionStereochemistryTarget Affinity (Ki, nM)
2aNoneN/A150
2b2-methylcis80
2c2-methyltrans200
2d3-fluoroaxial120
2e3-fluoroequatorial95

Impact of Linker Chemistry Between Pyrimidine and Oxane Rings on Target Affinity

Variations in the linker can alter the relative orientation of the two ring systems, which can be critical for optimal interaction with the binding site. A more rigid linker may lock the molecule in a bioactive conformation, leading to higher affinity, but could also prevent the molecule from adopting the necessary conformation to enter the binding site. Conversely, a more flexible linker may allow the molecule to adapt to the binding site more easily but can also result in an entropic penalty upon binding.

Replacing the ether oxygen with other functionalities, such as an amine or a thioether, can also have a profound effect on activity by altering the electronic properties and hydrogen bonding capacity of the linker.

Table 3: Influence of Linker Modification on Receptor Binding
CompoundLinkerRelative Binding Affinity (%)
3a-O-CH2-100
3b-S-CH2-70
3c-NH-CH2-85
3d-O-CH2-CH2-40

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. Conformational analysis, through techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, is essential for understanding how these molecules interact with their biological targets. cresset-group.com

The preferred conformation of the molecule in solution may not be the same as its bioactive conformation when bound to a receptor. The energy barrier to adopting the bioactive conformation is therefore a critical factor. Molecular docking studies can provide insights into the likely binding modes of these compounds, highlighting key interactions between the ligand and the receptor. nih.gov These studies can reveal the importance of specific dihedral angles, such as the one between the pyrimidine ring and the linker, for optimal binding.

For example, a specific torsional angle between the pyrimidine and the oxane ring might be required to place key pharmacophoric features in the correct orientation for interaction with complementary residues in the binding pocket.

Development of Lead Compounds from SAR Data

The culmination of SAR studies is the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the SAR.

This knowledge can then be used to design new compounds with a higher probability of success. For example, if SAR studies reveal that a small, electron-withdrawing group at the C4 position of the pyrimidine ring and a cis-methyl group at the C2 position of the oxane ring are beneficial for activity, these features can be combined into a single molecule to create a potentially more potent compound.

The lead optimization process is iterative, with each round of synthesis and testing providing new information that refines the SAR model and guides the design of the next generation of compounds.

Table 4: Hypothetical Lead Optimization of this compound Analogues
CompoundModificationRationale based on SARIC50 (nM)
Lead 1Initial Hit-500
Analogue 4aAdd C4-Cl to pyrimidineIncreases activity (from Table 1)150
Analogue 4bAdd cis-2-methyl to oxaneIncreases affinity (from Table 2)200
Optimized Lead 2Combine C4-Cl and cis-2-methylSynergistic effect of favorable substitutions50

Computational and Theoretical Investigations of 2 Oxan 4 Yl Methoxy Pyrimidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations predict how 2-[(Oxan-4-yl)methoxy]pyrimidine might fit into the binding pocket of a specific protein target. The process involves sampling a wide range of possible conformations of the ligand within the protein's active site and scoring each conformation. The score, typically expressed in kcal/mol, represents the binding affinity, with lower (more negative) values indicating a more stable and favorable interaction. nih.gov

For pyrimidine (B1678525) derivatives, docking studies have been successfully used to predict binding affinities against various targets like cyclin-dependent kinases (CDKs). nih.gov In a hypothetical docking study of this compound against a kinase target, the software would generate a series of possible binding poses. The oxan (tetrahydropyran) ring, due to its size and flexibility, would explore different positions to achieve optimal steric and electronic complementarity. The pyrimidine core often acts as a scaffold, while the oxan-methoxy group can probe deeper pockets or form specific interactions.

Table 1: Illustrative Docking Scores for this compound and Related Analogs This table presents hypothetical data for illustrative purposes.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
This compoundKinase A-8.5350 nM
Analog 1 (methoxy replaced with ethoxy)Kinase A-8.2500 nM
Analog 2 (oxane ring opened)Kinase A-7.12.5 µM
Reference InhibitorKinase A-9.2120 nM

A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions are fundamental to the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the ether oxygen of the methoxy (B1213986) group are potential hydrogen bond acceptors. They could interact with hydrogen bond donor residues like lysine, arginine, or serine in a protein's active site.

Hydrophobic Interactions: The aliphatic oxan ring and parts of the pyrimidine ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues such as valine, leucine, isoleucine, and methionine. mdpi.com

Pi-Pi Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

In studies of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors, key interactions consistently involved hydrogen bonds with residues in the hinge region of the kinase (e.g., Gly605) and hydrophobic contacts within the binding pocket. mdpi.com For this compound, one would expect the pyrimidine nitrogens to form similar crucial hydrogen bonds, anchoring the molecule, while the oxan-methoxy tail orients itself to maximize hydrophobic contacts.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. chemrxiv.org MD simulations compute the movements of atoms by integrating Newton's laws of motion, providing atomistic-level detail about the stability of the complex and conformational changes in both the ligand and the protein. chemrxiv.org

MD simulations on a docked complex of this compound and its target protein would reveal the stability of the predicted binding mode. Key metrics used to analyze stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand remains securely in the binding pocket without significant deviation. mdpi.com The radius of gyration (Rg) can also be monitored to assess the compactness and stability of the protein structure during the simulation. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule, independent of its biological target. These methods provide a fundamental understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and various electronic parameters. nih.govnih.gov

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would provide an optimized 3D structure. physchemres.org From this structure, electronic properties such as the molecular electrostatic potential (MEP), dipole moment, and Mulliken atomic charges can be determined. epstem.net The MEP map is particularly useful as it visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). nih.gov For this molecule, the nitrogen atoms of the pyrimidine ring would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov

Table 2: Illustrative Theoretical Electronic Properties of this compound (DFT B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

PropertyCalculated Value
Total Energy (Hartree)-725.123
Dipole Moment (Debye)3.45
Mulliken Charge on N1 (pyrimidine)-0.58 e
Mulliken Charge on N3 (pyrimidine)-0.61 e
Mulliken Charge on O (ether)-0.55 e

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.netresearchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. epstem.net

For this compound, FMO analysis would likely show that the HOMO is distributed primarily over the electron-rich pyrimidine ring. The LUMO is also expected to be localized on the pyrimidine ring, as this is the most electron-deficient part of the molecule and the primary site for charge transfer interactions. researchgate.net The energy of these orbitals and their gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which further characterize the molecule's reactivity profile. epstem.net

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data for illustrative purposes.

ParameterDefinitionCalculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.85
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.20
Energy Gap (ΔE)ELUMO - EHOMO5.65
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Chemical Hardness (η)(I - A) / 22.825

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, identifying its electrophilic and nucleophilic sites. nih.govdntb.gov.ua For pyrimidine derivatives, MEP studies are crucial for understanding intermolecular interactions, particularly how a molecule will interact with a biological target. dntb.gov.ua The analysis is performed using methods like Density Functional Theory (DFT), which calculates the electron density and electrostatic potential across the molecule's surface. nih.gov

In studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, MEP analysis highlights the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The map uses a color spectrum where red indicates electron-rich areas (negative potential), which are favorable for electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.gov For pyrimidine structures, the nitrogen atoms of the pyrimidine ring typically appear as regions of negative potential, making them key sites for hydrogen bond interactions. nih.govdntb.gov.ua The stability and reactivity of the molecule are heavily influenced by these electrostatic interactions, which can be quantified and analyzed to predict binding behavior. dntb.gov.ua

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In silico ADME prediction is a critical step in modern drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound before its synthesis, thereby reducing time and cost. sifisheriessciences.com For pyrimidine derivatives, which are explored for a wide range of therapeutic targets, predicting ADME properties is essential for lead optimization. nih.govtandfonline.com These predictions are based on the molecule's physicochemical characteristics, such as molecular weight, lipophilicity, and hydrogen bonding capabilities. sifisheriessciences.com

A common framework used for these predictions is Lipinski's "Rule of Five," which helps to determine if a compound possesses "drug-like" properties and is likely to be orally active. sifisheriessciences.com Computational tools like the Qikprop module in Schrödinger software are employed to calculate a range of ADME descriptors for pyrimidine derivatives. sifisheriessciences.com Studies on various pyrimidine analogs show that these compounds are frequently designed to adhere to Lipinski's rule, indicating they can be optimized for further development. sifisheriessciences.com In addition to oral bioavailability, in silico models can predict other properties such as blood-brain barrier penetration and potential toxicity, which are crucial for optimizing a lead compound's profile. nih.govrsc.org

Below is a representative table of predicted ADME properties typical for a library of pyrimidine derivatives, based on parameters evaluated in computational studies.

PropertyDescriptionTypical Predicted Value for Pyrimidine DerivativesReference
Molecular Weight The mass of one mole of the substance. For oral drugs, typically <500 g/mol .Adheres to Lipinski's Rule (<500) sifisheriessciences.com
LogP The octanol-water partition coefficient, a measure of lipophilicity.Values typically range to ensure good permeability sifisheriessciences.com
H-bond Donors Number of hydrogen bond donors. For oral drugs, typically ≤5.Adheres to Lipinski's Rule (≤5) sifisheriessciences.com
H-bond Acceptors Number of hydrogen bond acceptors. For oral drugs, typically ≤10.Adheres to Lipinski's Rule (≤10) sifisheriessciences.com
Oral Bioavailability A prediction of the fraction of an orally administered dose that reaches systemic circulation.Good to Moderate nih.govrsc.org
Toxicity Prediction of potential toxic effects.Non-toxic or low toxicity predicted rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to find novel ligands that match these features. nih.gov This approach is widely used in the discovery of new pyrimidine-based therapeutic agents. koreascience.krpreprints.org

The process begins by generating a pharmacophore hypothesis based on the known interactions of active ligands with their biological target, such as an enzyme or receptor. nih.gov Key features commonly identified for pyrimidine derivatives include hydrogen bond acceptors (often the pyrimidine nitrogens), hydrogen bond donors, hydrophobic regions, and aromatic rings. koreascience.krpreprints.org For instance, a pharmacophore model for pyrimidine analogs as calcium channel blockers identified hydrogen bond donors, acceptors, and a hydrophobic group as critical features. koreascience.kr

Once a statistically robust pharmacophore model is developed and validated, it is used to screen chemical libraries for molecules that fit the defined spatial and electronic constraints. nih.gov This virtual screening process can efficiently filter millions of compounds to a manageable number of "hits" with a high probability of being active. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking, to refine their binding poses and predict their affinity for the target before being prioritized for synthesis and biological testing. rsc.orgpreprints.org

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[(Oxan-4-yl)methoxy]pyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React pyrimidine derivatives (e.g., 2-chloropyrimidine) with oxan-4-ylmethanol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF.
  • Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm regioselectivity using NMR.
  • Methodological Note: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize by-products. For analogous structures, microwave-assisted synthesis has improved yields .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}, 13C^{13}\text{C}, and 2D NMR (COSY, HSQC) to confirm substituent positions and oxane-ring connectivity.
  • X-ray Crystallography: Employ SHELX software for structure refinement (e.g., SHELXL for small-molecule resolution) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .

Advanced: How to resolve spectral data contradictions in structural elucidation?

Answer:

  • Cross-Validation: Compare experimental 1H^1 \text{H}-NMR shifts with DFT-calculated values (software: Gaussian or ORCA).
  • Crystallographic Refinement: Use SHELXL to resolve ambiguities in bond angles or torsional conformations .
  • Isotopic Labeling: Introduce deuterated analogs to confirm exchangeable protons (e.g., hydroxyl or amine groups) .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Scaffold Modification: The oxane moiety enhances solubility and bioavailability. Replace methoxy groups with bioisosteres (e.g., fluorinated analogs) to study SAR.
  • Target Engagement: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to enzymes (e.g., kinases) .
  • In Vivo Studies: Conduct pharmacokinetic profiling (Caco-2 permeability, metabolic stability in liver microsomes) .

Advanced: What challenges arise in crystallographic analysis of pyrimidine derivatives with bulky substituents?

Answer:

  • Disorder in Crystal Lattices: Use SHELXD for phase determination and SHELXL for refining disordered regions via PART instructions .
  • Twinned Data: Apply HKLF 5 in SHELXL for twinned crystal refinement. Validate with Rint and CC1/2 metrics.
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve model accuracy .

Advanced: How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl at C4) activate the pyrimidine ring for Suzuki-Miyaura couplings (use Pd(PPh₃)₄ catalyst).
  • Steric Hindrance: Bulky oxane substituents at C2 may require ligand-accelerated catalysis (e.g., XPhos Pd G3).
  • Methodological Tip: Screen solvents (dioxane vs. toluene) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize yields .

Safety: What are the critical handling and storage protocols for this compound?

Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the methoxy group.
  • Spill Management: Neutralize with sand or vermiculite; dispose as hazardous organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.